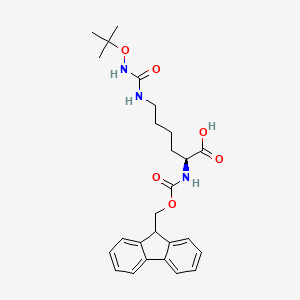
4-(Chlorodifluoromethoxy)phenyl isocyanate, 96%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorodifluoromethoxy)phenyl isocyanate, with the chemical formula C7H4ClF2NO, is an organic compound used in various scientific research applications. It is a colorless, volatile liquid with a pungent odor. It is most commonly used in the production of polyurethane foams, but it has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. This compound has been studied extensively in recent years, and its properties and applications are of great interest to scientists.
Applications De Recherche Scientifique
4-(Chlorodifluoromethoxy)phenyl isocyanate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the production of polyurethane foams, which are used in insulation and other applications. Additionally, the compound has been used in the development of new catalysts, as well as in the study of organic reactions.
Mécanisme D'action
The mechanism of action of 4-(Chlorodifluoromethoxy)phenyl isocyanate is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the reactants and catalyzing the reaction. This complex then undergoes further reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chlorodifluoromethoxy)phenyl isocyanate are not well understood. However, it is known that the compound is highly toxic and should be handled with care. In addition, the compound is a skin irritant and should not be inhaled or ingested.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Chlorodifluoromethoxy)phenyl isocyanate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. Additionally, the compound is highly reactive, making it useful for a wide range of organic reactions. However, the compound is highly toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving 4-(Chlorodifluoromethoxy)phenyl isocyanate. These include further studies of its mechanism of action, as well as research into its potential applications in the production of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research into the synthesis of the compound could lead to improved yields and increased purity. Finally, research into the biochemical and physiological effects of the compound could lead to a better understanding of its potential toxicity and other safety concerns.
Méthodes De Synthèse
4-(Chlorodifluoromethoxy)phenyl isocyanate is typically synthesized through a reaction of 4-chlorophenyl isocyanate and 1,1-difluoroethane in the presence of a base catalyst. The reaction is usually carried out in a sealed reaction vessel at a temperature of around 60°C. The reaction is exothermic, and the reaction time is typically around 3 hours. The reaction yields a product with a purity of around 96%.
Propriétés
IUPAC Name |
1-[chloro(difluoro)methoxy]-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO2/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPFBNNYFVDOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570949 |
Source


|
| Record name | 1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene | |
CAS RN |
39065-93-5 |
Source


|
| Record name | 1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)

![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)









